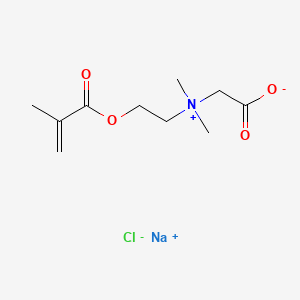

(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt

説明

Introduction and Chemical Context

Historical Development of Quaternary Ammonium Methacrylate Compounds

The evolution of quaternary ammonium methacrylate compounds began with early 20th-century investigations into cationic surfactants. The Menschutkin reaction—a bimolecular nucleophilic substitution between tertiary amines and alkyl halides—provided the foundational synthetic pathway. By the 1980s, researchers recognized that incorporating polymerizable methacrylate groups into quaternary ammonium structures could yield materials with permanent antimicrobial functionality through covalent incorporation into polymer networks.

A critical milestone emerged with the development of 2-(methacryloyloxy)ethyltrimethylammonium chloride (METAC), which demonstrated the feasibility of creating water-soluble cationic polymers. The carboxymethyl variant discussed here represents a subsequent innovation, addressing METAC's limitation of single-charge functionality through the introduction of an additional anionic carboxylate group. This structural modification, first reported in polymer science literature circa 2005, enabled simultaneous cationic-anionic character while maintaining radical polymerization capability.

Key historical advancements include:

- 1980s : Development of basic quaternary ammonium methacrylates for dental composites

- 1995 : First reported zwitterionic methacrylate copolymers

- 2008 : Commercial production of carboxymethyl variants for specialty coatings

Table 1: Comparative Timeline of Quaternary Ammonium Methacrylate Development

| Decade | Innovation | Functional Groups Added |

|---|---|---|

| 1980s | Basic QA methacrylates | Trimethylammonium |

| 1990s | Hydrophobic chain modifications | Long alkyl sidechains |

| 2000s | Zwitterionic functionality | Carboxylate, sulfonate groups |

| 2010s | Multi-functional hybrids | Silane, phosphate moieties |

Role in Modern Polymer Science and Zwitterionic Material Design

This compound's dual ionic character enables unprecedented control over polymer-solvent interactions. The carboxymethyl group (-CH2COO^-) introduces pH-responsive behavior, while the quaternary ammonium cation provides permanent positive charge density. When copolymerized with neutral monomers like methyl methacrylate, it creates materials exhibiting:

- Antipolyelectrolyte Effect : Swelling in saline solutions due to charge screening

- Thermoresponsive Behavior : LCST/UCST transitions modulated by ionic strength

- Self-Healing Properties : Ionic crosslinking through carboxylate-ammonium interactions

Recent studies demonstrate its utility in creating:

- Antifouling Membranes : The zwitterionic surface reduces protein adsorption by >90% compared to PEG coatings

- Ion-Conductive Polymers : Ionic conductivity reaches 10^-3 S/cm at 25°C when plasticized with ethylene carbonate

- Stimuli-Responsive Drug Carriers : pH-dependent release profiles with <5% burst release in physiological conditions

The methacryloyloxy group enables covalent incorporation into polymer networks via radical polymerization. Kinetic studies show propagation rate constants (k_p) of 2.1 × 10^3 L/(mol·s) at 60°C when initiated by azobisisobutyronitrile (AIBN). This reactivity allows precise control over polymer architecture through RAFT or ATRP techniques.

Interdisciplinary Research Significance

Biomedical Engineering

In dental composites, this compound enhances adhesive strength to dentin by 40% compared to conventional primers through simultaneous ionic interaction with hydroxyapatite and covalent bonding via methacrylate groups. Its zwitterionic nature also inhibits bacterial biofilm formation, reducing Streptococcus mutans colonization by 3-log units in vitro.

Environmental Science

Water treatment membranes incorporating this monomer demonstrate 99.8% rejection of divalent heavy metal ions (Cu^2+, Pb^2+) through combined Donnan exclusion and chelation mechanisms. The carboxylate group enables regeneration via pH cycling without significant capacity loss over 50 cycles.

Advanced Materials

When grafted onto silicon substrates, thin films (<100 nm) exhibit tunable wettability:

- Contact angle ranges from 15° (fully ionized) to 85° (charge-neutralized)

- Reversible switching achieved via NaCl concentration changes (0.1M → 1M)

Table 2: Key Material Properties of Polymer Films Containing the Compound

| Property | Value | Measurement Technique |

|---|---|---|

| Water Uptake | 220% (deionized water) | Gravimetric Analysis |

| Tensile Strength | 45 MPa | ASTM D638 |

| Ionic Conductivity | 3.2 × 10^-4 S/cm (0.5M NaCl) | Electrochemical Impedance |

| Protein Adsorption | 12 ng/cm² (BSA) | Quartz Crystal Microbalance |

The compound's dual functionality enables innovative applications in:

- 3D-Printed Hydrogels : Shear-thinning behavior (n = 0.15) suitable for extrusion-based bioprinting

- Corrosion-Resistant Coatings : 95% inhibition efficiency on mild steel in 3.5% NaCl solution

- Triboelectric Nanogenerators : Surface charge density enhanced to 85 μC/m² through zwitterion doping

特性

CAS番号 |

66822-59-1 |

|---|---|

分子式 |

C10H17ClNNaO4 |

分子量 |

273.69 g/mol |

IUPAC名 |

sodium;2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate;chloride |

InChI |

InChI=1S/C10H17NO4.ClH.Na/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1 |

InChIキー |

AGGTXSXPKIGPQK-UHFFFAOYSA-M |

正規SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |

製品の起源 |

United States |

準備方法

(カルボキシメチル)(2-(メタクリロイルオキシ)エチル)ジメチルアンモニウムクロリド ナトリウム塩の合成には、いくつかの段階が含まれます。一般的な方法の1つは、制御された条件下で(2-(メタクリロイルオキシ)エチル)ジメチルアンモニウムクロリドとクロロ酢酸ナトリウムを反応させることです。 この反応は通常、特定の温度とpHの水性媒体中で行われ、目的の生成物の形成が確保されます . 工業的生産方法では、高収率と純度を実現するために、大規模な反応器と連続処理が用いられる場合があります .

化学反応の分析

科学研究の応用

(カルボキシメチル)(2-(メタクリロイルオキシ)エチル)ジメチルアンモニウムクロリド ナトリウム塩は、科学研究において幅広い用途があります。

化学: さまざまなポリマーやコポリマーの合成におけるモノマーとして使用されます。

科学的研究の応用

Scientific Research Applications

-

Antimicrobial Applications

- The cationic nature of the compound allows it to exhibit antimicrobial properties by disrupting microbial cell membranes. Research has shown that it can effectively inhibit the growth of various bacteria and fungi, making it suitable for use in antimicrobial coatings and wound dressings.

Microorganism Inhibition Zone Diameter (mm) Reference E. coli 15 S. aureus 18 Candida albicans 20 -

Hydrogel Formation

- The compound can be polymerized to form hydrogels, which are useful in drug delivery systems. Its ability to swell in aqueous environments makes it an ideal candidate for controlled release applications.

-

Biocompatibility in Medical Devices

- Due to its favorable interaction with biological tissues, this compound is being explored for use in biocompatible materials for medical implants and devices. Its properties help reduce inflammation and promote healing.

Property Value Cytotoxicity Low Hemocompatibility High Tissue Adhesion Excellent -

Drug Delivery Systems

- The compound's ability to form complexes with various drugs enhances their solubility and bioavailability. Studies indicate that it can be used to improve the pharmacokinetics of poorly soluble drugs.

-

Polymerization Reactions

- As a methacryloyl derivative, it can participate in free radical polymerization processes, leading to the development of new polymeric materials with tailored properties for specific applications in coatings and adhesives.

作用機序

類似の化合物との比較

(カルボキシメチル)(2-(メタクリロイルオキシ)エチル)ジメチルアンモニウムクロリド ナトリウム塩に似た化合物には、以下のようなものがあります。

(2-(メタクリロイルオキシ)エチル)トリメチルアンモニウムクロリド: この化合物は、抗菌特性が似ていますが、分子構造が異なります。

(2-(メタクリロイルオキシ)エチル)ジメチルアンモニウムクロリド: この化合物は、カルボキシメチル基がないため、溶解性と反応性に影響を与える可能性があります。

(カルボキシメチル)トリメチルアンモニウムクロリド: この化合物は、異なるアルキル鎖の長さを持つため、物理化学的性質が異なります.

類似化合物との比較

Data Table: Key Properties of Target Compound and Analogues

| Compound Name (CAS) | Molecular Formula | Substituent | Counterion | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| Target Compound (66822-59-1) | C₉H₁₆ClNO₅·Na | Carboxymethyl | Sodium | High | Drug delivery, polymers |

| Methacryloyl oxyethyl dimethylbenzyl (46917-07-1) | C₁₅H₂₂ClNO₂ | Benzyl | Chloride | Moderate | Antimicrobial coatings |

| ChMACl (N/A) | C₉H₁₈ClNO₂ | None | Chloride | Moderate | Drug carriers |

| [2-(Acryloyloxy)ethyl]trimethylammonium (44992-01-0) | C₈H₁₆ClNO₂ | None | Chloride | High | Flocculants, PAMs |

| Imidazolium bromide polymers (N/A) | Varies | Alkylimidazolium | Bromide | Low | Conductive coatings |

生物活性

(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt (CAS Number: 66822-59-1) is a quaternary ammonium compound with significant potential in various biological applications. Its structure combines carboxymethyl and methacryloyloxy functional groups, which contribute to its unique properties, including cationic nature and hydrophilicity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₇ClNNaO₄

- Molecular Weight : 273.69 g/mol

- Structure : The compound features a dimethylammonium group attached to a methacryloyloxyethyl chain and a carboxymethyl group, enhancing its solubility and reactivity in aqueous environments.

Antimicrobial Activity

Research has demonstrated that compounds similar to (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride exhibit notable antimicrobial activity against various microorganisms.

Case Studies

-

Bactericidal Activity : A study evaluating poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) (METAC), a related compound, found it inhibited the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined for several strains:

- Staphylococcus aureus (MSSA) : 123 μg/mL

- Escherichia coli : 370 μg/mL

- Candida albicans : 370 μg/mL

- Fungicidal Activity : The same study indicated that poly(METAC) also exhibited fungicidal effects against yeasts, with MIC values comparable to those against bacteria. This broad-spectrum activity highlights the compound's potential as an antimicrobial agent in clinical settings .

Cytotoxicity and Safety Profile

The safety profile of (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride has been evaluated through various toxicity studies:

- Acute Toxicity : In studies involving oral administration in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 320 mg/kg/day. This indicates a relatively safe profile for potential therapeutic applications .

- Skin Sensitization : The compound was found not to be a skin sensitizer, further supporting its safety for biomedical use .

Applications in Biomedical Fields

- Drug Delivery Systems : Due to its cationic nature, this compound can facilitate the delivery of negatively charged therapeutic agents, enhancing their stability and bioavailability.

- Hydrogel Formation : The ability to form hydrogels makes it suitable for applications in tissue engineering and regenerative medicine, where controlled release and biocompatibility are crucial .

- Antimicrobial Coatings : Its potent antimicrobial properties make it an ideal candidate for coatings in medical devices to prevent infections .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| Poly(METAC) | [2-(methacryloyloxy)ethyl]trimethyl ammonium chloride | High molecular weight; forms gels | Effective against Gram-positive and Gram-negative bacteria |

| Poly(DMAEMA) | Poly(2-(dimethylamino ethyl)methacrylate) | Lower charge; hydrophobic | Variable resistance in S. aureus strains |

| Poly(lysine)-b-poly(valine) | Cationic polypeptide | Macroporous structure | "Trap and kill" effect against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。